1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride
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Overview
Description
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N It is a derivative of phenylpropanamine, characterized by the presence of two fluorine atoms and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, difluoromethylamine, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The temperature is maintained at a specific range, usually between 0°C to 25°C, to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the amine group and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification Techniques: Employing advanced purification techniques such as recrystallization, distillation, and chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to monitor the purity, yield, and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Similar in structure but contains an additional fluorine atom.
1,1-Difluoro-2-methyl-3-phenyl-2-propanamine hydrochloride: A closely related compound with slight variations in the molecular structure.
Uniqueness
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of a phenyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,1-difluoro-2-methyl-3-phenylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(13,9(11)12)7-8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRYJKBSGJERLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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